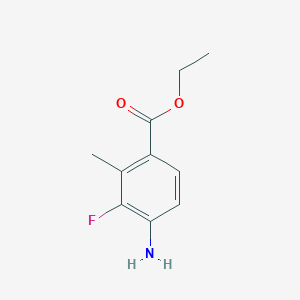
Ethyl4-amino-3-fluoro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate typically begins with commercially available starting materials such as 4-amino-3-fluoro-2-methylbenzoic acid.
Esterification: The carboxylic acid group of 4-amino-3-fluoro-2-methylbenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure Ethyl 4-amino-3-fluoro-2-methylbenzoate.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The amino group in Ethyl 4-amino-3-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Oxidized forms of the compound, potentially including quinones or other oxidized derivatives.
Hydrolysis Products: 4-amino-3-fluoro-2-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Ethyl 4-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-amino-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-amino-3-fluoro-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-amino-3-fluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.
These comparisons highlight the unique properties of Ethyl 4-amino-3-fluoro-2-methylbenzoate, such as its specific reactivity and potential biological activity due to the presence of the fluorine atom.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3 |
Clave InChI |
IYRHWOCFYIGPMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)N)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



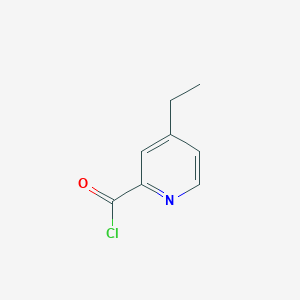
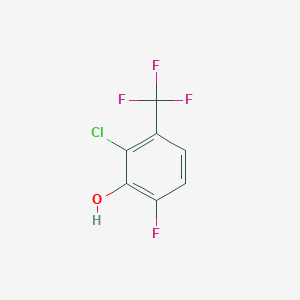



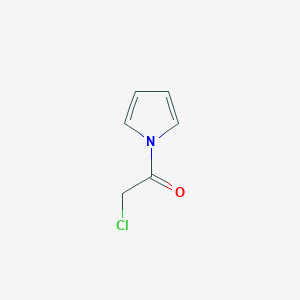

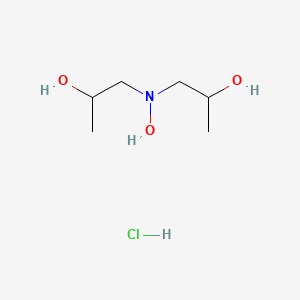



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)

